molecular formula C7H6BrNO2S B1526673 5-Bromo-2-(methylthio)nicotinic acid CAS No. 1220422-10-5

5-Bromo-2-(methylthio)nicotinic acid

Cat. No. B1526673
M. Wt: 248.1 g/mol
InChI Key: JQTCTMUKQWAJNV-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylthio)nicotinic acid is a chemical compound with the molecular formula C7H6BrNO2S . It has a molecular weight of 248.1 and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(methylthio)nicotinic acid is 1S/C7H6BrNO2S/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Bromo-2-(methylthio)nicotinic acid is a white to yellow solid . It has a molecular weight of 248.1 . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-2-(methylthio)nicotinic acid is involved in the synthesis of complex molecules and has been a subject of study for its unique chemical properties. Gökce and Bahçelī (2013) conducted a comprehensive analysis of the molecular structure, vibrational and electronic properties of 2-(methylthio)nicotinic acid, highlighting its potential in spectroscopic applications and theoretical chemistry. They utilized Fourier-transform infrared spectroscopy, micro-Raman spectroscopy, and density functional theory (DFT) calculations to understand its structural and spectroscopic behavior (Gökce & Bahçelī, 2013).

Pharmacological Applications

Nicotinic acid derivatives, including 5-Bromo-2-(methylthio)nicotinic acid, have been studied for their pharmacological properties. Benyó et al. (2005) investigated the role of GPR109A, a receptor for nicotinic acid, in mediating the flushing response induced by nicotinic acid, providing insights into the pharmacodynamics of nicotinic acid and its derivatives in lipid metabolism and potential side effects (Benyó et al., 2005).

Material Science Applications

In the realm of material science, derivatives of nicotinic acid are explored for their potential in creating novel materials. Chen et al. (2007) explored the coordination architectures of thiazole-spaced pyridinecarboxylates, derivatives of nicotinic acid, with divalent metal ions. Their work sheds light on the structural polymorphism and adjustment in metal−organic frameworks, indicating the versatility of nicotinic acid derivatives in materials design (Chen et al., 2007).

Agricultural Applications

Nicotinic acid and its derivatives are also of interest in agricultural research for their herbicidal activities. Yu et al. (2021) designed and synthesized N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating significant herbicidal activity against certain plant species. This study highlights the potential of nicotinic acid derivatives in developing new herbicides for agricultural use (Yu et al., 2021).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statement H301, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

5-bromo-2-methylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTCTMUKQWAJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(methylthio)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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